molecular formula C7H6O2P+ B14304888 1-Oxo-1,3-dihydro-2,1-benzoxaphosphol-1-ium CAS No. 112667-02-4

1-Oxo-1,3-dihydro-2,1-benzoxaphosphol-1-ium

Cat. No.: B14304888
CAS No.: 112667-02-4
M. Wt: 153.09 g/mol
InChI Key: CYYDDFHWJSTRQJ-UHFFFAOYSA-N
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Description

1-Oxo-1,3-dihydro-2,1-benzoxaphosphol-1-ium is a chemical compound with the molecular formula C7H6O2P It is a member of the benzoxaphosphole family, characterized by a bicyclic structure containing phosphorus

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Oxo-1,3-dihydro-2,1-benzoxaphosphol-1-ium can be synthesized through the reaction of ortho-(butoxymethoxymethyl)phenylmagnesium bromide with derivatives of chloromethylphosphonic and chloromethylphosphinic acids, followed by intramolecular alkylation . The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained.

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Oxo-1,3-dihydro-2,1-benzoxaphosphol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different phosphorus-containing products.

    Reduction: Reduction reactions can modify the oxidation state of the phosphorus atom.

    Substitution: The compound can participate in substitution reactions where different substituents replace the existing groups on the benzoxaphosphole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Conditions vary depending on the substituent, but typical reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of substituted benzoxaphospholes.

Scientific Research Applications

1-Oxo-1,3-dihydro-2,1-benzoxaphosphol-1-ium has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex phosphorus-containing compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways involving phosphorus.

    Industry: Used in the development of new materials and catalysts due to its reactive phosphorus center.

Mechanism of Action

The mechanism by which 1-Oxo-1,3-dihydro-2,1-benzoxaphosphol-1-ium exerts its effects involves interactions with molecular targets such as enzymes and receptors that recognize phosphorus-containing compounds. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and reactions.

Comparison with Similar Compounds

Uniqueness: 1-Oxo-1,3-dihydro-2,1-benzoxaphosphol-1-ium is unique due to its specific oxo group and the resulting electronic properties. This makes it particularly useful in reactions where the oxo group plays a critical role in the compound’s reactivity and interaction with other molecules.

Properties

CAS No.

112667-02-4

Molecular Formula

C7H6O2P+

Molecular Weight

153.09 g/mol

IUPAC Name

3H-2,1-benzoxaphosphol-1-ium 1-oxide

InChI

InChI=1S/C7H6O2P/c8-10-7-4-2-1-3-6(7)5-9-10/h1-4H,5H2/q+1

InChI Key

CYYDDFHWJSTRQJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2[P+](=O)O1

Origin of Product

United States

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